4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
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Description
4-Chloro-5-methyl-1H-pyrazol-3-amine hydrochloride (CMPAH) is a synthetic compound of the pyrazoline family. It has been studied extensively for its potential applications in science, medicine, and other fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemistry of pyrazoline derivatives, including compounds structurally related to 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride, has been extensively studied for the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the preparation and reactivity of these compounds, emphasizing their significance in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Development of Anticancer Agents
Ray et al. (2022) discussed the synthesis of pyrazoline derivatives to demonstrate a significant biological effect, notably in anticancer activity. This review highlighted the pyrazoline derivatives' patent literature, revealing the compound's vast potential in pharmaceutical chemistry, especially as anticancer agents (Ray et al., 2022).
Advanced Materials and Environmental Applications
Ateia et al. (2019) explored the development and application of amine-containing sorbents for PFAS removal in water treatment, suggesting the potential of compounds like 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride in environmental remediation. The study emphasized the removal efficiency of PFAS by aminated sorbents, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Therapeutic Applications
Research into pyrazoline derivatives has also revealed their versatility as pharmacophores in treating various diseases, including neurodegenerative disorders. Ahsan et al. (2022) reviewed the neuroprotective properties of pyrazolines, emphasizing their effectiveness in managing diseases like Alzheimer's and Parkinson's. The study highlighted the compounds' potential in inhibiting enzymes such as acetylcholine esterase and monoamine oxidase, crucial in treating these diseases (Ahsan et al., 2022).
properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBONAWLPWGJTPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385129 |
Source
|
Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |
CAS RN |
130128-49-3 |
Source
|
Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 130128-49-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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